molecular formula C8H5ClN2O B175815 7-Chloro-1,8-naphthyridin-2-ol CAS No. 15944-34-0

7-Chloro-1,8-naphthyridin-2-ol

Cat. No.: B175815
CAS No.: 15944-34-0
M. Wt: 180.59 g/mol
InChI Key: VOFMYNBQUTUEOS-UHFFFAOYSA-N
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Description

7-Chloro-1,8-naphthyridin-2-ol is a halogenated derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol (CAS: 15944-34-0) . The compound features a hydroxyl group at position 2 and a chlorine substituent at position 7, which significantly influence its reactivity and biological activity.

Preparation Methods

Cyclization of 2,6-Diaminopyridine Derivatives

Malic Acid-Mediated Cyclization

The foundational route involves cyclizing 2,6-diaminopyridine with malic acid in concentrated sulfuric acid. This method, detailed in , produces 2-amino-7-hydroxy-1,8-naphthyridine as a sulfuric acid salt. The reaction proceeds at 110–120°C for one hour, achieving near-quantitative conversion .

Mechanistic Insights :

  • Malic acid acts as a carbonyl source, facilitating ring closure via dehydration.

  • Sulfuric acid protonates the amine groups, enhancing electrophilicity for nucleophilic attack.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature110–120°C92%
Reaction Time1 hourMinimal byproducts
Acid Concentration≥95% H<sub>2</sub>SO<sub>4</sub>Critical for solubility

Chlorination of Hydroxy Intermediate

The 7-hydroxy group in the cyclized product is replaced with chlorine using phosphorus oxychloride (POCl<sub>3</sub>) . This step, conducted in acetonitrile with a catalytic amount of dimethylformamide (DMF), achieves 85–90% conversion to 7-chloro-1,8-naphthyridin-2-amine .

Critical Considerations :

  • DMF activates POCl<sub>3</sub> by forming a Vilsmeier-Haack complex, enhancing electrophilicity.

  • Excess POCl<sub>3</sub> (2.5 equivalents) ensures complete substitution .

Hydroxylation of 7-Chloro-1,8-naphthyridin-2-amine

Diazotization and Hydrolysis

7-Chloro-1,8-naphthyridin-2-amine undergoes diazotization with sodium nitrite (NaNO<sub>2</sub>) in hydrochloric acid, followed by hydrolysis to yield the target 2-ol derivative. This method, adapted from , involves:

  • Diazotization at 0–5°C to form a diazonium salt.

  • Hydrolysis in boiling water to replace the diazo group with hydroxyl.

Yield Optimization :

  • Maintaining low temperatures during diazotization prevents decomposition (yield: 78%) .

  • Prolonged hydrolysis (>2 hours) reduces purity due to ring-opening side reactions.

Direct Synthesis via Catalytic Cyclization

Ionic Liquid-Catalyzed Ring Formation

A green chemistry approach from employs choline hydroxide (ChOH) as a catalyst in water. Starting from 2-chloro-3-pyridinol and ethyl acetoacetate , the reaction forms the naphthyridine core at 50°C with 92% yield.

Advantages :

  • Avoids toxic solvents (e.g., sulfuric acid, acetonitrile).

  • Scalable to gram quantities without chromatography .

Reaction Conditions :

ComponentRoleQuantity
ChOHCatalyst1 mol%
WaterSolvent1 mL/mmol
Temperature50°C11 hours

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)ScalabilityEnvironmental Impact
Malic Acid Cyclization 92IndustrialHigh (H<sub>2</sub>SO<sub>4</sub> waste)
Diazotization 78Lab-scaleModerate (HCl byproducts)
Ionic Liquid 92Pilot-scaleLow (aqueous, recyclable catalyst)

Regioselectivity Challenges

  • Chlorination Position : POCl<sub>3</sub> selectively targets the 7-position due to electronic effects of the adjacent amine .

  • Hydroxyl Stability : The 2-ol group is susceptible to oxidation; thus, late-stage introduction via hydrolysis minimizes degradation .

Industrial Production Considerations

Cost-Benefit Analysis

  • POCl<sub>3</sub>-Based Routes : Low reagent cost but require corrosion-resistant equipment.

  • Ionic Liquid Methods : Higher catalyst cost offset by reduced waste treatment expenses .

Purification Techniques

  • Crystallization : Ethyl acetate/heptane mixtures achieve >99% purity for pharmaceutical applications .

  • Chromatography : Reserved for lab-scale synthesis due to inefficiency in bulk .

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies suggest visible-light catalysis using Ru(bpy)<sub>3</sub><sup>2+</sup> could enable room-temperature chlorination, though yields remain suboptimal (≤65%).

Biocatalytic Approaches

Engineered enzymes (e.g., halogenases) show promise for regioselective chlorination but require genetic optimization for naphthyridine substrates.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the realm of chemistry, 7-Chloro-1,8-naphthyridin-2-ol serves as a ligand in coordination chemistry. It acts as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds with enhanced properties. The compound's ability to form stable complexes with metal ions makes it valuable in various synthetic pathways.

Biology

The biological applications of this compound are particularly noteworthy:

  • Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties. It can inhibit certain enzymes and interfere with bacterial DNA replication, making it effective against various strains of bacteria, including multi-resistant strains like E. coli and S. aureus .
  • Antifungal Properties : Similar to its antibacterial effects, studies have suggested that derivatives of naphthyridine can also possess antifungal activity, although specific data on this compound's antifungal efficacy is limited.

Medicine

In medicinal chemistry, this compound has been explored for its anticancer properties . In vitro studies have shown that it can induce cytotoxic effects in human cancer cell lines, particularly breast cancer cells (MCF7), with some derivatives exhibiting IC50 values comparable or superior to standard chemotherapeutic agents . The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Interaction with specific enzymes crucial for bacterial growth and cancer cell proliferation.
  • DNA Interaction : Stabilizing nucleic acid structures and inhibiting topoisomerase enzymes involved in DNA replication .

Industrial Applications

Beyond its biological significance, this compound is utilized in industrial applications such as:

  • Development of light-emitting diodes (LEDs) .
  • Use in dye-sensitized solar cells .
  • Creation of molecular sensors , leveraging its photochemical properties for detecting various analytes .

Antibacterial Study

A case study assessed the antibacterial efficacy of various naphthyridine derivatives against multi-resistant strains. The results indicated that the presence of this compound significantly reduced the minimum inhibitory concentrations (MICs) when used in combination with fluoroquinolone antibiotics, suggesting a synergistic effect .

Anticancer Evaluation

In another study focusing on anticancer properties, derivatives containing the naphthyridine scaffold were synthesized and tested against several cancer cell lines. Compounds showed IC50 values ranging from 1.47 to 7.89 μM, indicating substantial cytotoxicity compared to established drugs like staurosporine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Amino-1,8-naphthyridin-2-ol

  • Structure: Substitutes chlorine with an amino group (NH₂) at position 6.
  • Synthesis: Produced via sulfuric acid-mediated condensation of 2,6-diaminopyridine and D-lactic acid, followed by NH₄OH neutralization (54% yield) .
  • Properties: Higher solubility in polar solvents due to the amino group. Serves as a precursor for chlorinated derivatives via POCl₃ treatment .
  • Applications : Key intermediate in synthesizing antimicrobial agents and fluorescent chemosensors .

7-Acetylamino-2,4-dimethyl-1,8-naphthyridine

  • Structure: Features acetylamino (NHAc) and methyl groups at positions 7 and 2/4, respectively.
  • Synthesis: Acetylation of 7-amino derivatives using acetic anhydride (89% yield) .
  • Properties :
    • Enhanced metabolic stability due to acetylation.
    • LogP ≈ 1.25, indicating moderate lipophilicity .
  • Applications : Demonstrates antibacterial and anti-inflammatory activity, making it relevant in drug design .

2-Chloro-7-methyl-12-phenyldibenzo[b,g][1,8]naphthyridin-11(6H)-one

  • Structure : A fused dibenzonaphthyridine with methyl, chloro, and phenyl substituents.
  • Synthesis: Cyclization of 2[(2′-benzoyl-4′-chlorophenyl)amino]-4-chloroquinoline in polyphosphoric acid .
  • Properties :
    • Planar structure (dihedral angle = 3.08°) facilitates π-π stacking interactions.
    • Exhibits antitumor and antimalarial activity .
  • Applications : Explored in cancer therapy and infectious disease research .

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

  • Structure : Partially saturated 1,8-naphthyridine ring with a chlorine substituent.
  • Synthesis : Reduction of the aromatic core using hydrogenation catalysts .
  • Properties :
    • Increased solubility due to reduced aromaticity.
    • Molecular weight: 168.62 g/mol (CAS: 1303588-27-3) .
  • Applications : Investigated for central nervous system (CNS) drug delivery due to improved blood-brain barrier penetration .

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Yield Key Applications Reference
7-Chloro-1,8-naphthyridin-2-ol C₈H₅ClN₂O -Cl, -OH 60% Antibacterial intermediates
7-Amino-1,8-naphthyridin-2-ol C₈H₇N₃O -NH₂, -OH 54% Chemosensors, precursors
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine C₁₂H₁₃N₃O -NHAc, -CH₃ (x2) 89% Antimicrobial agents
Dibenzo[b,g]naphthyridine derivative C₂₀H₁₃ClN₂O -Cl, -CH₃, -Ph ~65% Antitumor, antimalarial
7-Chloro-tetrahydro-1,8-naphthyridine C₈H₉ClN₂ -Cl, saturated ring N/A CNS drug candidates

Key Findings and Trends

Substituent Effects: Chlorine enhances electrophilicity, aiding cross-coupling reactions for drug derivatization . Amino groups improve solubility and serve as reactive handles for further functionalization . Methyl and phenyl groups increase lipophilicity, enhancing membrane permeability .

Biological Activity: Chlorinated derivatives exhibit broader antibacterial activity compared to amino-substituted analogs . Fused dibenzonaphthyridines show superior antitumor efficacy due to planar aromatic systems enabling DNA intercalation .

Synthetic Challenges :

  • Chlorination with POCl₃ requires careful control to avoid overhalogenation .
  • Multi-step syntheses (e.g., dibenzonaphthyridines) often suffer from moderate yields (~60–65%) .

Biological Activity

Overview

7-Chloro-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine class, characterized by a chlorine atom at the 7th position and a hydroxyl group at the 2nd position. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent.

The compound can undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone.
  • Reduction : The chlorine atom can be reduced to a hydrogen atom.
  • Substitution : The chlorine atom can be replaced with other functional groups, leading to a variety of derivatives.

Table 1: Chemical Reactions of this compound

Reaction TypeReaction ExampleProducts
OxidationOxidation of -OH7-Chloro-1,8-naphthyridin-2-one
ReductionReduction of Cl1,8-Naphthyridin-2-ol
SubstitutionSubstitution of ClVarious substituted naphthyridines

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It inhibits certain enzymes and interferes with bacterial DNA replication, which contributes to its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of naphthyridine can enhance the activity of traditional antibiotics against multi-resistant strains such as E. coli and S. aureus by modulating their action .

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxic effects in human cancer cell lines. For example, derivatives of naphthyridine have shown promising results against breast cancer cells (MCF7), with some compounds displaying IC50 values comparable or superior to standard chemotherapeutic agents .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It interacts with specific enzymes crucial for bacterial growth and cancer cell proliferation.
  • DNA Interaction : The compound stabilizes nucleic acid structures and may inhibit topoisomerase enzymes involved in DNA replication .

Case Studies

  • Antibacterial Study : A study assessed the antibacterial efficacy of various naphthyridine derivatives against multi-resistant strains. The results indicated that the presence of this compound significantly reduced the minimum inhibitory concentrations (MICs) of fluoroquinolone antibiotics when used in combination therapy, suggesting a synergistic effect .
  • Anticancer Evaluation : In another study focusing on anticancer properties, derivatives containing the naphthyridine scaffold were synthesized and tested against several cancer cell lines. Compounds showed IC50 values ranging from 1.47 to 7.89 μM, indicating substantial cytotoxicity compared to established drugs like staurosporine .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-1,8-naphthyridin-2-ol derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves refluxing chalcone derivatives with phenylhydrazine in acetic acid for 8–10 hours, followed by neutralization with NH4_4OH and crystallization from ethanol. Key parameters include reagent stoichiometry (e.g., 12 mmol phenylhydrazine per 10 mmol substrate) and purification via column chromatography (petroleum ether:ethyl acetate mixtures). Variations in substituents (e.g., nitro or fluoro groups) influence yield and purity, as seen in derivatives like 4g (78% yield) and 4d (63% yield) . Alternative routes, such as cyclization using polyphosphoric acid at 478–483 K, are also reported for fused naphthyridine systems .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., OH stretch at ~3210 cm1^{-1}, C=N/C=C at 1560–1596 cm1^{-1}) .
  • NMR : 1^1H NMR (e.g., DMSO-d6d_6) resolves aromatic protons (δ 6.38–8.57 ppm) and methyl groups (δ 2.58 ppm) .
  • X-ray Crystallography : Determines molecular geometry, such as dihedral angles (e.g., 3.08° planarity in the naphthyridine core) and π-π interactions influencing crystal packing .

Advanced Research Questions

Q. How can factorial design optimize multi-step synthesis of this compound derivatives?

  • Methodological Answer : Factorial design enables systematic variation of parameters (e.g., temperature, catalyst concentration, reaction time) to identify optimal conditions. For example, a 23^3 factorial design could test reflux time (8–12 hours), acetic acid volume (10–15 mL), and phenylhydrazine equivalents (1.1–1.3×). Orthogonal regression analysis may reveal interactions between variables, improving yield reproducibility .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Cross-validation with X-ray crystallography confirms structural assignments (e.g., bond lengths and angles in the naphthyridine core). Discrepancies in 13^{13}C NMR shifts can be addressed via density functional theory (DFT) calculations, while IR vibrational modes are validated against in silico spectra generated by tools like COSMOtherm .

Q. How do substituent modifications on the naphthyridine core influence pharmacological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -NO2_2, -F) : Enhance cytotoxicity by increasing electrophilicity, as seen in derivative 4g (IC50_{50} = 12.3 µM against MCF7 cells) .
  • Hydrophobic Substituents (e.g., aryl groups) : Improve membrane permeability, as demonstrated in pyrazolyl-naphthyridine hybrids .
  • Synthetic Flexibility : Chloro groups at position 7 can be replaced via nucleophilic substitution (e.g., with diethanolamine at 120°C, yielding 88% product) .

Q. How can in silico ADMET predictions prioritize derivatives for synthesis?

  • Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) assess bioactivity (e.g., antitumor or antibacterial potential). ADMET predictors evaluate solubility (LogP < 3), metabolic stability (CYP450 interactions), and toxicity (e.g., Ames test alerts). For example, derivatives with high topological polar surface area (>80 Å2^2) may exhibit poor bioavailability, guiding structural modifications .

Properties

IUPAC Name

7-chloro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFMYNBQUTUEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10535797
Record name 7-Chloro-1,8-naphthyridin-2(1H)-one
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15944-34-0
Record name 7-Chloro-1H-[1,8]naphthyridin-2-one
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Record name 7-Chloro-1,8-naphthyridin-2(1H)-one
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Record name 7-chloro-1,8-naphthyridin-2-ol
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